molecular formula C11H16ClNO3 B554930 L-Tyrosine ethyl ester hydrochloride CAS No. 4089-07-0

L-Tyrosine ethyl ester hydrochloride

Cat. No. B554930
CAS RN: 4089-07-0
M. Wt: 245.7 g/mol
InChI Key: BQULAXAVRFIAHN-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of L-Tyrosine Ethyl Ester Hydrochloride involves the esterification of 25 g. of L-tyrosine (0.014 mole) with ethanolic hydrogen chloride, which yields 24.1 g. of L-tyrosine ethyl ester hydrochloride (80%) .


Molecular Structure Analysis

The molecular structure of L-Tyrosine ethyl ester hydrochloride has been studied extensively. It has been found to exhibit polymorphism, which is important in the field of solid-state behavior of drug molecules .


Chemical Reactions Analysis

L-Tyrosine ethyl ester hydrochloride is known to participate in various chemical reactions. For instance, it has been found to inhibit Helix pomatia arylsulfatase in the presence of vanadate .


Physical And Chemical Properties Analysis

L-Tyrosine ethyl ester hydrochloride is a white to almost white powder or crystal. It has a molecular weight of 245.7 g/mol . It is soluble in water .

Scientific Research Applications

  • L-Tyrosine ethyl ester is used in the synthesis of biodegradable polymers like tyrosine-derived polycarbonates and polyarylates. These polymers have applications in drug delivery, surface characterization, and fabrication techniques (Bourke & Kohn, 2003).

  • L-Tyrosine ethyl ester undergoes transesterification reactions catalyzed by enzymes like subtilisins. This has implications for understanding enzyme kinetics and designing enzyme-catalyzed processes (Glazer, 1966).

  • The solid-state properties of L-Tyrosine ethyl ester and its role as a prodrug are explored through the study of its crystal structure and interactions. Understanding these properties is crucial for optimizing drug delivery systems (Nicolaï et al., 2011).

  • Enzymatic hydrolysis of L-Tyrosine ethyl ester in organic solvents has been used for the optical resolution of amino acid esters, contributing to the development of enantiomerically pure compounds (Tomiuchi et al., 1992).

  • Research on the synthesis of L-Tyrosine ethyl ester hydrochloride provides insights into efficient production methods, which are vital for its industrial-scale applications (Ju, 2013).

  • Studies on the enzymatic hydrolysis of L-Tyrosine ethyl ester and related compounds shed light on enzyme-substrate interactions and kinetics, important for designing enzyme-based processes (Goldenberg et al., 1951).

  • L-Tyrosine ethyl ester has been used in the synthesis of benzoxazole derivatives, indicating its potential in organic synthesis and drug design (Ren Zhi-yao, 2008).

  • Its use in deuterium labeling studies for investigating dynamic aspects of metabolism in humans demonstrates its utility in biochemical research (Sjöquist et al., 1979).

  • Nanopatterning on surfaces using L-Tyrosine ethyl ester hydrochloride for enzymatic polymerization shows its potential in nanotechnology applications (Xu & Kaplan, 2004).

  • Its role in the study of protein and nucleic acid components, specifically in the context of crystal and molecular structures, aids in the understanding of biological molecules (Frey et al., 1973).

Safety And Hazards

L-Tyrosine ethyl ester hydrochloride should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

Recent advances in chemoenzymatic peptide syntheses have highlighted the potential of compounds like L-Tyrosine ethyl ester hydrochloride in developing new materials and biomedical applications .

properties

IUPAC Name

ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-2-15-11(14)10(12)7-8-3-5-9(13)6-4-8;/h3-6,10,13H,2,7,12H2,1H3;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQULAXAVRFIAHN-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Tyrosine ethyl ester hydrochloride

CAS RN

4089-07-0
Record name L-Tyrosine, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4089-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tyrosine ethyl ester hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004089070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl L-tyrosinate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.655
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TYROSINE ETHYL ESTER HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FAP58DAZ1E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Tyrosine ethyl ester hydrochloride
Reactant of Route 2
Reactant of Route 2
L-Tyrosine ethyl ester hydrochloride
Reactant of Route 3
L-Tyrosine ethyl ester hydrochloride
Reactant of Route 4
Reactant of Route 4
L-Tyrosine ethyl ester hydrochloride
Reactant of Route 5
Reactant of Route 5
L-Tyrosine ethyl ester hydrochloride
Reactant of Route 6
Reactant of Route 6
L-Tyrosine ethyl ester hydrochloride

Citations

For This Compound
138
Citations
M Dymicky - Organic Preparations and Procedures International, 1989 - Taylor & Francis
… L-Tyrosine ethyl ester hydrochloride was prepared as outlined by Dymicky et a1.20 Optical rotation was determined on Perkin-Elmer 141 polarimeter, using 10 cm standard cell, volume …
Number of citations: 9 www.tandfonline.com
T YAMASHITA, N IZUMIYA - The Journal of Biochemistry, 1959 - academic.oup.com
… L-Tryptophyl-L-tyrosine Ethyl Ester Hydrochloride (TryTyrOEC)—The compound was … D-Tryptophyl-L-tyrosine Ethyl Ester Hydrochloride (o-TiyTyrOEt HCt)—The compound was …
Number of citations: 14 academic.oup.com
M Wilchek, T Spande, G Milne, B Witkop - Biochemistry, 1968 - ACS Publications
… A solution of 245 mg of L-tyrosine ethyl ester hydrochloride in 10 ml of 40% aqueous acetic … To a solution of 245 mg (1 mmole) of L-tyrosine ethyl ester hydrochloride in 20 ml of 20% …
Number of citations: 17 pubs.acs.org
RL Peterson, KW Hubele, C Niemann - Biochemistry, 1963 - ACS Publications
… (Brenner and Huber, 1953) followed by recrystallization of the crude product from a mixture of absolute ethanol and ligroin gave 114 g (89%) of L-tyrosine ethyl ester hydrochloride. To …
Number of citations: 30 pubs.acs.org
H Goldenberg, V Goldenberg, AD McLaren - Biochimica et Biophysica Acta, 1951 - Elsevier
… L-Tyrosine ethyl ester hydrochloride, L-phenylalanine ethyl ester hydrochloride, DL-phenylalanine ethyl ester hydrochloride, L-leucine ethyl ester hydrochloride, and L-arginine methyl …
Number of citations: 13 www.sciencedirect.com
T Fukuoka, Y Tachibana, H Tonami, H Uyama… - …, 2002 - ACS Publications
… Papain catalyzed the polycondensation of l-tyrosine ethyl ester hydrochloride in the high buffer concentration to give poly(tyrosine) with α-peptide structure. The morphology observation …
Number of citations: 89 pubs.acs.org
T Yamamoto, N Izumiya - Archives of Biochemistry and Biophysics, 1966 - Elsevier
A number of glycyl-aminoacyl-l-tyrosine ethyl esters, wherein the aminoacyl residues are glycyl, l-alanyl, β-alanyl, l-valyl, l-leucyl and l-norleucyl, have been synthesized and their …
Number of citations: 10 www.sciencedirect.com
ZS Arnold - Journal of Peptide Science: An Official Publication …, 1997 - Wiley Online Library
Six new derivatives of Boc‐L‐Tyr(Me)‐OH have been prepared, with the following substituents at ring position 3: −CO 2 Me, −CO 2 Et, −CHO, −CH 2 OH, −CH 2 OBzl and −(E)−CH=NOH…
Number of citations: 1 onlinelibrary.wiley.com
B Sjöquist, E Änggård, E Widerlöv… - Catecholamines: Basic and …, 1979 - Elsevier
… 2,6,α-trideutero-L-tyrosine ethyl ester hydrochloride was infused iv in four volunteers. Urine … 2,6,a-trideutero-L-tyrosine ethyl ester hydrochloride was infused iv in four volunteers. Urine …
Number of citations: 0 www.sciencedirect.com
A Narai-Kanayama, Y Shikata, M Hosono, K Aso - Journal of biotechnology, 2010 - Elsevier
… l-Tyrosine ethyl ester hydrochloride (Tyr-OEt HCl) was purchased from Tokyo Chemical Industry Co. (Tokyo, Japan). Papain from Papaya latex, 2× crystallized suspension in sodium …
Number of citations: 25 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.